molecular formula C22H21N3O4 B2995587 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1334371-58-2

3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2995587
CAS No.: 1334371-58-2
M. Wt: 391.427
InChI Key: KAAPRWOISCEGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an organic compound with a complex structure, involving multiple functional groups including pyrimidine, benzodioxine, and carboxamide. This compound holds significant potential in various fields due to its unique molecular architecture, which can lead to interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several steps:

  • Formation of the pyrimidine core via cyclization of appropriate precursors.

  • Introduction of the phenyl group at the 4-position of the pyrimidine.

  • Attachment of the ethyl linker to the pyrimidine ring.

  • Synthesis of the benzodioxine structure.

  • Coupling of the pyrimidine moiety with the benzodioxine framework.

  • Final methylation and formation of the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound would likely follow similar steps but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Potentially leading to the formation of oxo derivatives.

  • Reduction: Could reduce specific functional groups while retaining the core structure.

  • Substitution: Halogenation or nitration at specific sites on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.

  • Reduction: Application of reducing agents such as LiAlH₄ or H₂ with a catalyst.

  • Substitution: Electrophilic or nucleophilic agents depending on the desired transformation.

Major Products Formed

Oxidation products, reduction intermediates, or substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide shows promise in multiple research areas:

  • Chemistry: As a precursor for synthesizing complex molecules or as a reactant in studying reaction mechanisms.

  • Biology: Potential bioactivity due to its structural complexity, warranting investigation as a pharmacological agent.

  • Medicine: Potential therapeutic applications, given its ability to interact with biological targets.

  • Industry: As a component in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects could involve:

  • Molecular Targets: Interaction with enzymes, receptors, or other proteins.

  • Pathways: Modulation of specific signaling pathways or metabolic routes, depending on the biological context.

Comparison with Similar Compounds

Compared to other compounds with similar frameworks, 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to:

  • Unique Structural Features: Combining a pyrimidine ring with a benzodioxine scaffold.

  • Versatility in Reactions: Potential for diverse chemical transformations.

  • Broad range of possible uses in scientific research.

List of Similar Compounds

  • 6-oxo-4-phenylpyrimidine derivatives

  • Benzo[b][1,4]dioxine analogs

  • Carboxamide compounds with similar substitution patterns

This article provides a detailed overview, touching upon preparation, reactions, applications, and uniqueness of this compound. Hope it serves your need!

Properties

IUPAC Name

2-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-15-21(29-19-10-6-5-9-18(19)28-15)22(27)23-11-12-25-14-24-17(13-20(25)26)16-7-3-2-4-8-16/h2-10,13-15,21H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAPRWOISCEGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.